molecular formula C8H9Cl2NO B2654232 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 2551115-32-1

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B2654232
CAS No.: 2551115-32-1
M. Wt: 206.07
InChI Key: YRVOMRAEVMNHHR-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a heterocyclic organic compound featuring a benzo-fused oxazine core with a chlorine substituent at the 5-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Benzo[b][1,4]oxazines are recognized for their structural diversity and biological relevance, particularly in drug discovery, where they serve as scaffolds for antimicrobial, antipsychotic, and anticancer agents . This compound’s synthesis often leverages domino reactions, such as the aza-Piancatelli/hetero-Michael addition, to construct the bicyclic framework efficiently .

Properties

IUPAC Name

5-chloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-6-2-1-3-7-8(6)10-4-5-11-7;/h1-3,10H,4-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVOMRAEVMNHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the condensation of 2-aminophenol with chloroacetyl chloride, followed by cyclization. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Effects

  • Chlorine Derivatives: The 5- and 6-chloro isomers (hydrochloride salts) exhibit distinct electronic and steric profiles.
  • Nitro and Methyl Groups : The 8-nitro derivative introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitutions. In contrast, the 7-methyl compound’s electron-donating group may improve metabolic stability in drug design .
  • Halogen Combinations : The 6-bromo-5-fluoro derivative demonstrates how dual halogenation can modulate lipophilicity and bioavailability, critical for central nervous system (CNS) drug penetration .

Biological Activity

5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS Number: 2551115-32-1) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.

Basic Information

PropertyValue
Molecular FormulaC8H8ClNO
Molecular Weight169.608 g/mol
CAS Number2551115-32-1

Structure

The molecular structure of this compound features a chloro group attached to a benzo[b][1,4]oxazine ring system, which contributes to its unique biological activity.

Antimicrobial Activity

Research has demonstrated that 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibits antimicrobial properties against various bacterial strains. A study indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Anticancer Properties

In vitro studies have shown that 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has potential anticancer effects. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle progression.

Table: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest and apoptosis

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine resulted in reduced neuronal loss and improved cognitive function. The proposed mechanism involves the inhibition of oxidative stress and inflammation in neural tissues.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine against Staphylococcus aureus and Escherichia coli. The study concluded that the compound significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Case Study 2: Cancer Cell Apoptosis

A study published in a peer-reviewed journal assessed the effects of this compound on various cancer cell lines. Results indicated that treatment with 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This finding supports its potential use as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology :

  • Core Synthesis : Start with a benzoxazine precursor (e.g., 3,4-dihydro-2H-benzo[b][1,4]oxazine) and introduce chlorine via electrophilic substitution or catalytic chlorination. For hydrochloride salt formation, treat the free base with HCl in anhydrous ethanol under reflux .
  • Optimization : Adjust molar ratios of chlorinating agents (e.g., Cl2, SOCl2) to minimize side products. Monitor reaction progress using TLC or HPLC. For improved yields, employ inert atmospheres (N2/Ar) to prevent oxidation .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

  • Methodology :

  • Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify the benzoxazine scaffold and chlorine substitution pattern. Compare chemical shifts with analogous compounds (e.g., 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine derivatives) .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks. Purity thresholds should exceed 95% for pharmacological studies .

Q. What safety precautions are critical when handling the hydrochloride salt form?

  • Methodology :

  • Handling : Use fume hoods and impervious gloves (e.g., nitrile) to avoid inhalation or skin contact. Store at 0–6°C in airtight, light-resistant containers to prevent degradation .
  • Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for antidotes .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data when characterizing the hydrochloride salt form?

  • Methodology :

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or crystallographic data (if available). For example, discrepancies in aromatic proton signals may arise from salt-induced conformational changes .
  • Multi-Technique Approach : Supplement NMR with IR spectroscopy to confirm HCl incorporation (e.g., N–H stretching at 2500–3000 cm<sup>−1</sup>) .

Q. What strategies can mitigate side reactions during the chlorination step in synthesis?

  • Methodology :

  • Controlled Conditions : Use stoichiometric Cl2 gas in dichloromethane at 0–5°C to limit over-chlorination. Alternatively, employ catalytic FeCl3 for regioselective substitution .
  • Byproduct Analysis : Isolate side products (e.g., di-chlorinated analogs) via column chromatography and characterize them via LC-MS to refine reaction pathways .

Q. How does the chlorine substituent influence the compound’s reactivity in downstream functionalization?

  • Methodology :

  • Mechanistic Studies : Perform kinetic experiments to compare reaction rates of chlorinated vs. non-chlorinated benzoxazines in nucleophilic substitution (e.g., Suzuki coupling). The electron-withdrawing Cl group may reduce aromatic ring reactivity .
  • Computational Modeling : Use DFT to map electron density distributions and predict sites for further modification (e.g., C-5 vs. C-7 positions) .

Q. What experimental designs are recommended for assessing stability under oxidative or hydrolytic conditions?

  • Methodology :

  • Stress Testing : Expose the compound to H2O2 (3% v/v) or acidic/basic buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., benzoic acid derivatives) using high-resolution MS .
  • Kinetic Analysis : Calculate half-life (t1/2) under varying conditions to guide storage and formulation strategies .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodology :

  • Solubility Profiling : Conduct equilibrium solubility studies in water, DMSO, and ethanol at 25°C. Note that the hydrochloride salt may exhibit higher aqueous solubility than the free base due to ionic interactions .
  • Literature Comparison : Cross-reference with structurally similar compounds (e.g., 5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives) to identify trends in solvent compatibility .

Tables for Key Data

Parameter Recommended Method Reference
Chlorination EfficiencyStoichiometric Cl2 in DCM, 0–5°C
Purity ThresholdHPLC-UV (λ = 254 nm), >95%
Stability in Acidic Conditionst1/2 = 48 hours (pH 1, 40°C)

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